

Metabolic pathways and energy allocation in common carp

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An In-depth Technical Guide to Metabolic Pathways and Energy Allocation in the Common **Carp** (*Cyprinus **carpio***)

Introduction

The common **carp** (*Cyprinus **carpio***) is a globally significant aquaculture species, prized for its resilience and rapid growth. A comprehensive understanding of its metabolic processes is fundamental for optimizing aquaculture practices, enhancing feed formulations, and developing novel therapeutic agents. This technical guide provides an in-depth exploration of the core metabolic pathways in the common **carp**, detailing the intricate processes of energy production, storage, and allocation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical machinery that drives the physiology of this important fish species.

This document summarizes key metabolic networks, including carbohydrate, lipid, and protein metabolism, and examines the allocation of energy resources to critical life processes such as maintenance, growth, and reproduction. Furthermore, it provides detailed experimental protocols for key analytical methods and presents quantitative data in a structured format to facilitate comparison and analysis.

Core Metabolic Pathways

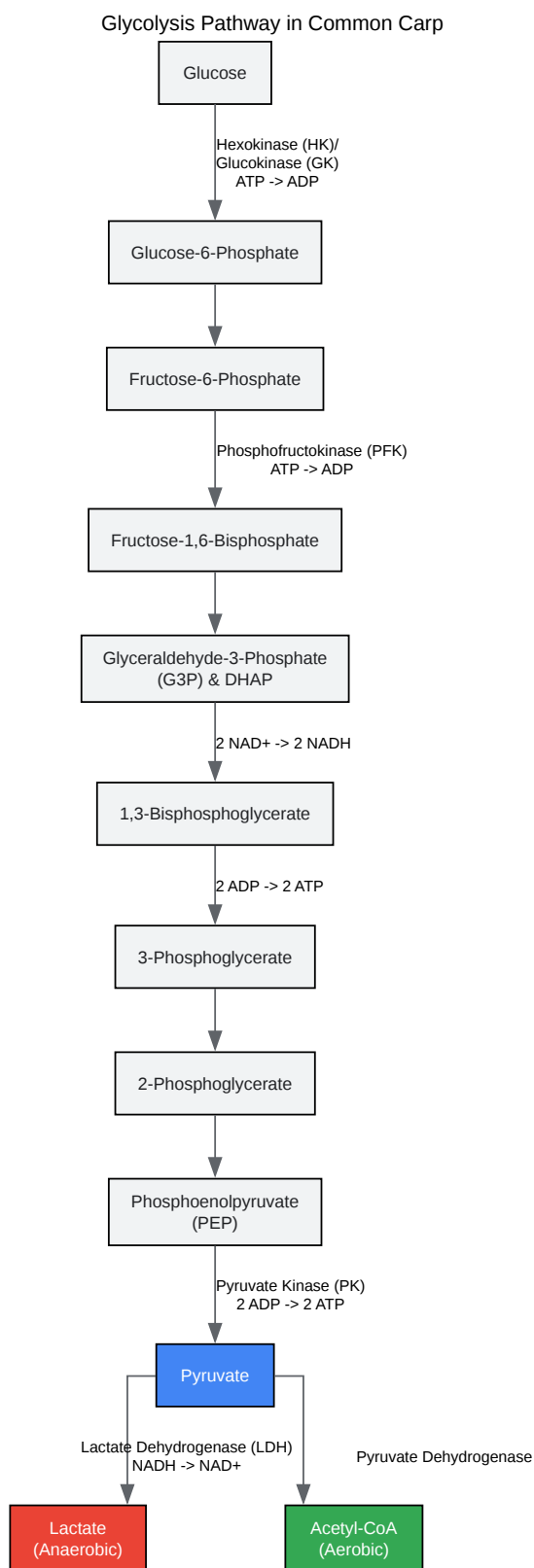
The energy required to sustain life in the common **carp** is derived from the catabolism of carbohydrates, lipids, and proteins. These macronutrients are processed through a series of

interconnected biochemical pathways to generate adenosine triphosphate (ATP), the primary energy currency of the cell.

Carbohydrate Metabolism

Common **carp**, as omnivores, are relatively proficient at utilizing dietary carbohydrates as an energy source compared to carnivorous fish species. The central pathways for carbohydrate breakdown are glycolysis and the Krebs cycle.

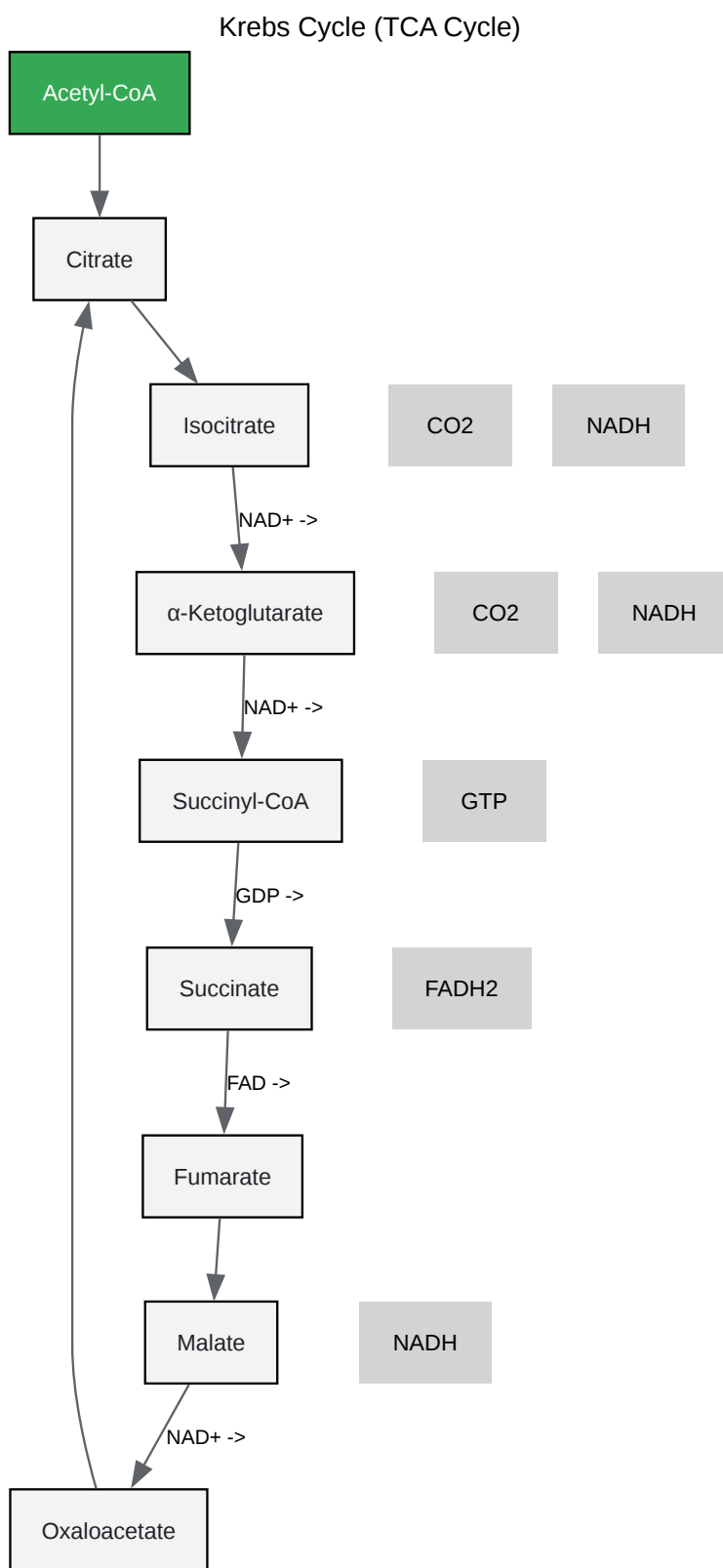
Glycolysis: This pathway involves the breakdown of glucose into pyruvate. In common **carp**, circulatory glucose can contribute significantly to fuel oxidation, particularly in red muscle during sustained activity[1]. The rate of glucose utilization in red muscle can increase threefold in swimming fish compared to resting individuals[1]. Key regulatory enzymes in this pathway, such as glucokinase (GK) and hexokinase (HK), are responsive to dietary carbohydrate intake and hormonal signals like insulin[2][3]. The induction of hepatic GK by dietary carbohydrates has been demonstrated in common **carp**, challenging earlier hypotheses that limited carbohydrate use in fish was due to a lack of this enzyme[2].



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Caption: Simplified overview of the Glycolysis pathway.

Krebs Cycle (Tricarboxylic Acid Cycle): Under aerobic conditions, pyruvate is converted to acetyl-CoA, which enters the Krebs cycle in the mitochondria. This cycle is the main source of energy for cells, harnessing the chemical energy of acetyl-CoA into the reducing power of NADH and FADH₂[4]. These molecules then donate electrons to the electron transport chain, driving the production of large amounts of ATP via oxidative phosphorylation. The Krebs cycle is a central hub of metabolism, providing intermediates for the synthesis of amino acids and other vital compounds[4][5].



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Caption: The central reactions of the Krebs Cycle.

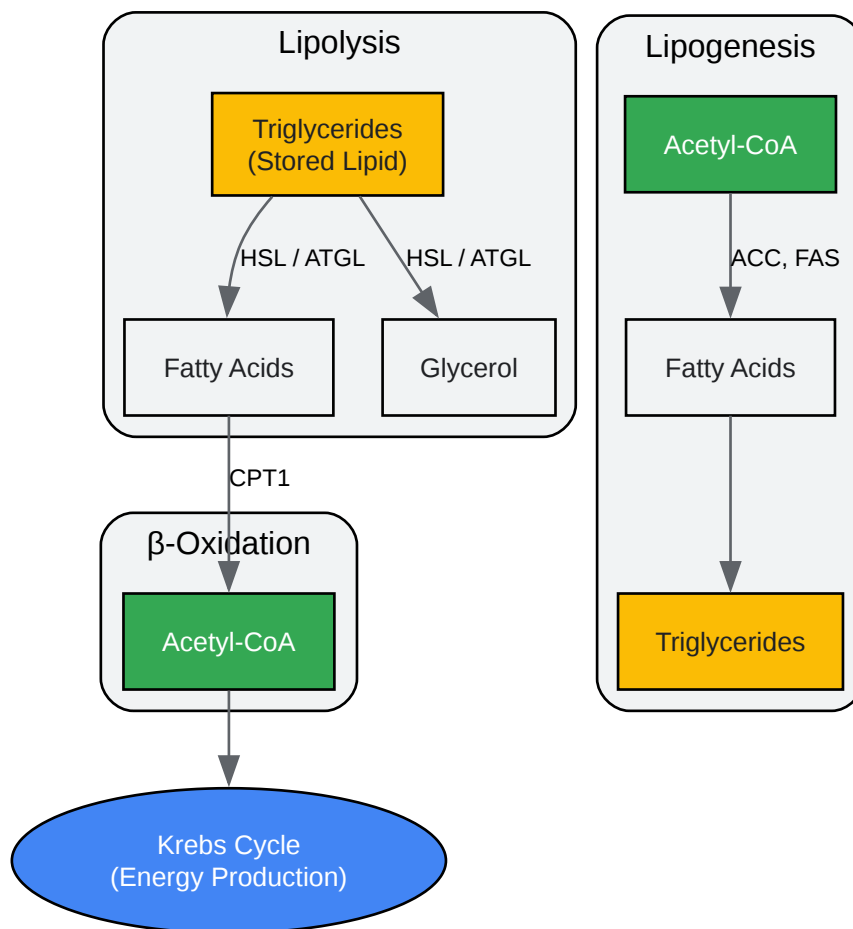
Lipid Metabolism

Lipids are the most energy-dense macronutrient and a critical energy reserve. The liver is the primary site of lipid metabolism in fish[6][7]. In common **carp**, dietary lipid requirements vary with life stage, but excessive dietary lipids can lead to negative effects such as oxidative stress and undesirable fat deposition[8][9].

Lipolysis and Fatty Acid β -Oxidation: Stored triglycerides are hydrolyzed (lipolysis) by lipases, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), to release fatty acids. These fatty acids are then broken down through β -oxidation in the mitochondria to produce acetyl-CoA, which can enter the Krebs cycle. Studies on growth hormone (GH) transgenic common **carp** have shown that enhanced lipolysis and fatty acid β -oxidation pathways contribute to improved lipid utilization and reduced fat deposition[6][10].

Lipogenesis (Lipid Synthesis): When energy intake exceeds demand, excess acetyl-CoA can be converted into fatty acids and stored as triglycerides. Key enzymes in this process include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS)[8]. The expression of these lipogenic genes is influenced by dietary composition[8].

Overview of Lipid Metabolism in Hepatocytes



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Caption: Interplay of lipolysis, β -oxidation, and lipogenesis.

Protein and Amino Acid Metabolism

Dietary protein is essential for growth and tissue repair. When carbohydrate and lipid reserves are insufficient, or when dietary protein is in excess, amino acids can be catabolized for energy. As a stomachless fish, the common **carp** relies on its intestinal tract for protein digestion and amino acid absorption[11]. Studies show that a significant portion (over 70%) of amino acids are absorbed in the anterior part of the intestine[11]. However, diets based solely on free amino acids or dipeptides may not sustain optimal growth and can lead to a depletion of indispensable amino acids from the body[12][13].

Energy Allocation

The total energy obtained from metabolism is partitioned among several key physiological functions. The allocation of these resources is a dynamic process influenced by factors such as age, diet, temperature, and physiological state.

- **Maintenance:** A significant portion of energy is required for basal metabolic functions, including ion transport, circulation, respiration, and tissue repair. This is often measured as the Standard Metabolic Rate (SMR)[14].
- **Activity:** Energy is expended on swimming and foraging. The maximum capacity to supply oxygen for such activities is known as the aerobic scope (Maximum Metabolic Rate - SMR) [15].
- **Growth:** Net energy is allocated to the synthesis of new tissues (somatic growth). The optimal dietary protein level for growth in common **carp** is generally between 30-35% when sufficient digestible energy is provided[16].
- **Reproduction:** During the reproductive season, a substantial amount of energy is diverted to the development of gonads and spawning activity. Broodstock can lose 10-20% of their body weight during this period, necessitating an energy-rich diet to recover and prepare for the next cycle[17].

An energy budget for common **carp** fed a practical diet indicated that of the gross energy intake, approximately 29.9% was lost in feces, 31.9% was lost as heat, and 36.7% was retained as net energy for maintenance and production[16].

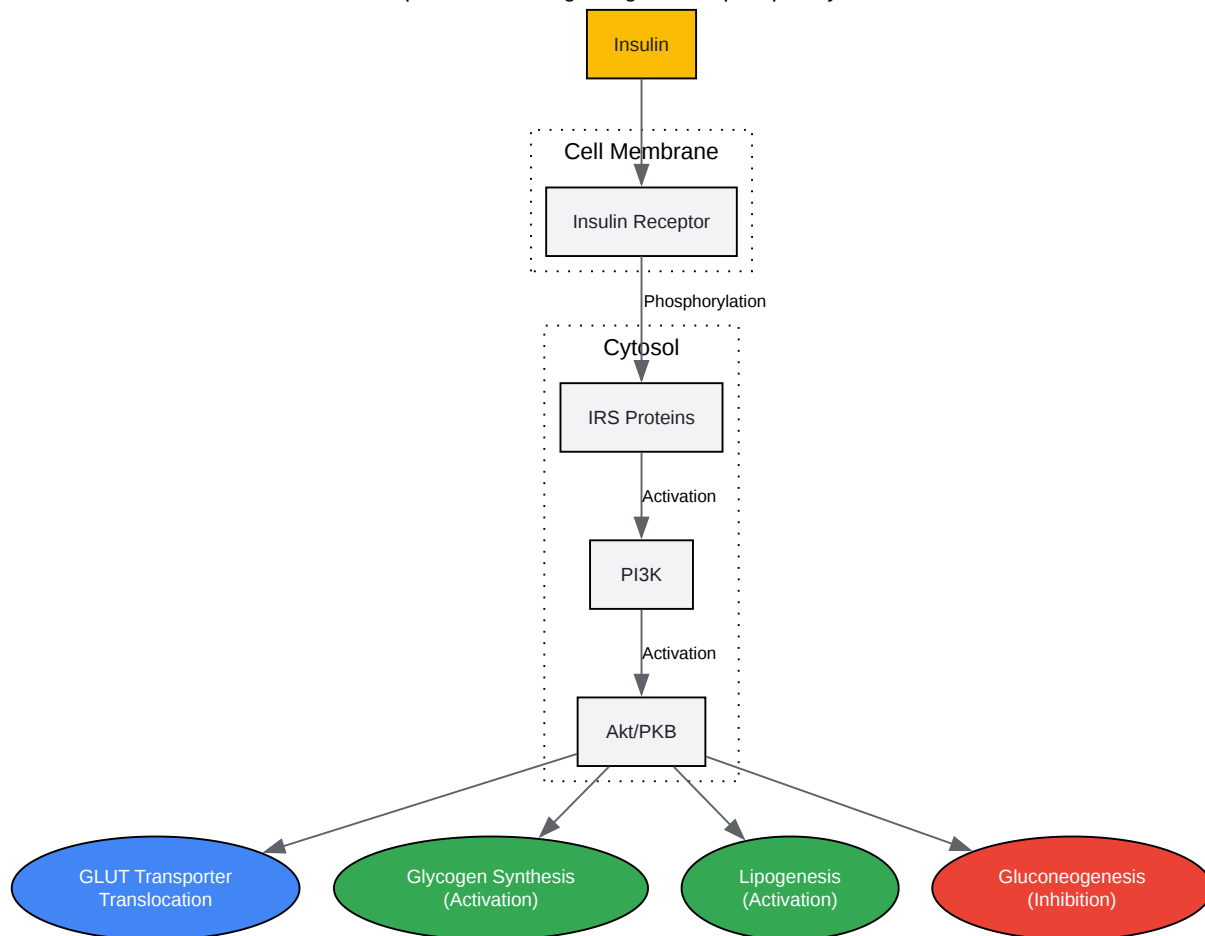
Signaling Pathways Regulating Metabolism

Metabolic pathways are tightly regulated by complex signaling networks to maintain homeostasis. In common **carp**, oxidative stress has been shown to alter several key metabolic signaling pathways in muscle tissue, including:

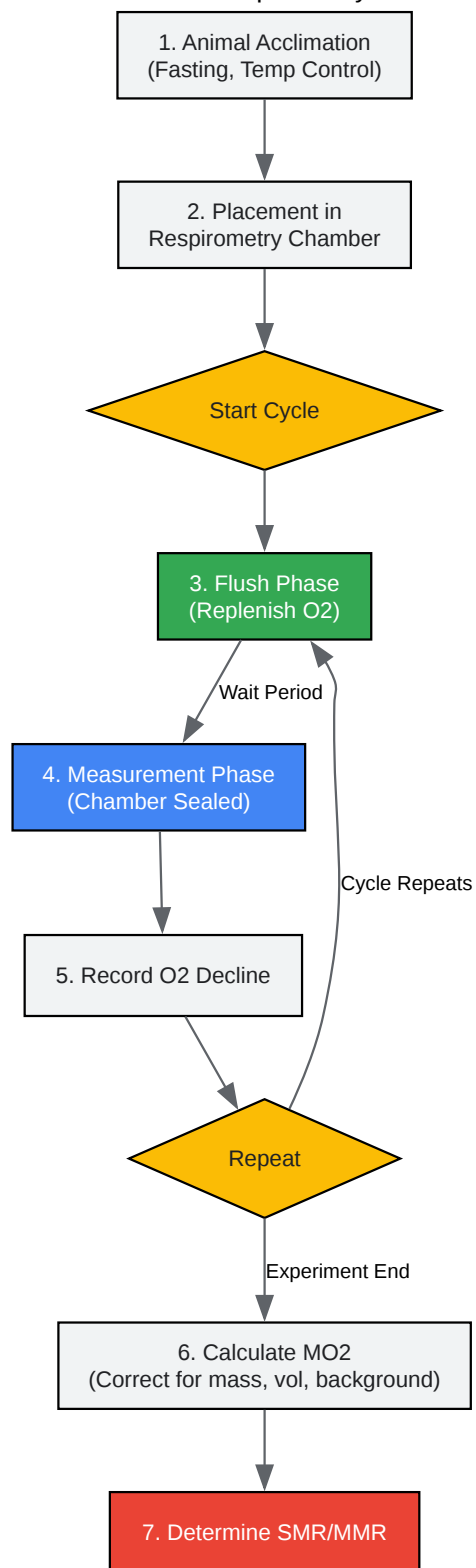
- **Insulin Signaling Pathway:** This pathway is central to the regulation of glucose, lipid, and protein metabolism[18]. Insulin promotes the uptake and storage of glucose and lipids while inhibiting their breakdown.
- **FoxO Signaling Pathway:** FoxO transcription factors are crucial in maintaining metabolic homeostasis and are involved in various cellular processes[18].

- PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid and glucose metabolism[18].
- Adipocytokine Signaling Pathway: This pathway involves hormones secreted by adipose tissue that regulate energy balance[18].

Simplified Insulin Signaling in a Carp Hepatocyte



Intermittent-Flow Respirometry Workflow

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